2-[3-(3,4-Difluorophenyl)phenyl]ethan-1-amine
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Overview
Description
2-[3-(3,4-Difluorophenyl)phenyl]ethan-1-amine is a complex organic compound characterized by its unique structure, which includes a phenyl ring substituted with difluorophenyl groups and an ethan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(3,4-Difluorophenyl)phenyl]ethan-1-amine typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation followed by nitration and reduction processes. The reaction conditions often require the use of strong Lewis acids like aluminum chloride (AlCl₃) and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as flow reactors and automated synthesis platforms are employed to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: 2-[3-(3,4-Difluorophenyl)phenyl]ethan-1-amine can undergo various chemical reactions, including oxidation , reduction , substitution , and nucleophilic addition .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions often use hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions may involve halogenating agents like thionyl chloride (SOCl₂).
Nucleophilic Addition: Reagents such as Grignard reagents (RMgX) are typically used.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as fluorinated phenols , amines , and alkylated intermediates .
Scientific Research Applications
2-[3-(3,4-Difluorophenyl)phenyl]ethan-1-amine has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: Its unique properties make it valuable in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-[3-(3,4-Difluorophenyl)phenyl]ethan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist , affecting biological processes at the molecular level. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[3-(3,4-Difluorophenyl)phenyl]ethan-1-amine is unique due to its specific structural features. Similar compounds include:
2-(3,4-Difluorophenyl)ethanol
2-(3,4-Difluorophenyl)aniline
2-(3,4-Difluorophenyl)ethylamine
These compounds share the difluorophenyl group but differ in their functional groups and overall structure, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
2-[3-(3,4-difluorophenyl)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N/c15-13-5-4-12(9-14(13)16)11-3-1-2-10(8-11)6-7-17/h1-5,8-9H,6-7,17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVKYPBECAUIRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)F)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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